

# Comparative NMR Analysis: Methyl 2-amino-4-fluorobenzoate and Structural Analogs

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## Compound of Interest

Compound Name: Methyl 2-amino-4-fluorobenzoate

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A detailed spectroscopic comparison of **Methyl 2-amino-4-fluorobenzoate** with its non-fluorinated and non-aminated analogs, providing key insights for researchers and professionals in drug development and chemical synthesis.

This guide presents a comprehensive analysis of the  $^1\text{H}$  and  $^{13}\text{C}$  Nuclear Magnetic Resonance (NMR) spectra of **Methyl 2-amino-4-fluorobenzoate**. For a thorough understanding of the influence of the amino and fluoro substituents on the magnetic environment of the molecule, its NMR data is objectively compared with that of two structural analogs: Methyl 2-aminobenzoate and Methyl 4-fluorobenzoate. The tabulated spectral data, detailed experimental protocols, and structural visualizations aim to serve as a valuable resource for researchers in identifying and characterizing these compounds.

## $^1\text{H}$ and $^{13}\text{C}$ NMR Spectral Data Comparison

The chemical shifts ( $\delta$ ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the three compounds are summarized in the tables below. These values were obtained from published literature and spectral databases.

Table 1:  $^1\text{H}$  NMR Spectral Data

Compound	Solvent	$\delta$ (ppm), Multiplicity, J (Hz)
Methyl 2-amino-4-fluorobenzoate	CDCl <sub>3</sub>	Aromatic Protons: 7.82 (dd, J = 8.8, 7.1 Hz, 1H, H-6), 6.40 (dd, J = 11.2, 2.4 Hz, 1H, H-3), 6.32 (ddd, J = 8.8, 2.4, 0.8 Hz, 1H, H-5)Amine Proton: 4.70 (br s, 2H, -NH <sub>2</sub> )Methyl Protons: 3.85 (s, 3H, -OCH <sub>3</sub> )
Methyl 2-aminobenzoate[1]	CDCl <sub>3</sub>	Aromatic Protons: 7.84 (dd, J = 8.4, 1.6 Hz, 1H), 7.24 (m, 1H), 6.62 (t, J = 7.6 Hz, 2H)Amine Protons: 5.71 (s, br, 2H)Methyl Protons: 3.84 (s, 3H)
Methyl 4-fluorobenzoate	CDCl <sub>3</sub>	Aromatic Protons: 8.07 (t, J = 6.8 Hz, 2H), 7.12 (t, J = 8.4 Hz, 2H)Methyl Protons: 3.93 (s, 3H)

Table 2: <sup>13</sup>C NMR Spectral Data

Compound	Solvent	$\delta$ (ppm)
Methyl 2-amino-4-fluorobenzoate	CDCl <sub>3</sub>	168.2 (C=O), 167.8 (d, <sup>1</sup> JCF = 252.5 Hz, C-4), 152.9 (d, <sup>3</sup> JCF = 11.8 Hz, C-2), 134.1 (d, <sup>3</sup> JCF = 11.0 Hz, C-6), 107.4 (d, <sup>4</sup> JCF = 2.4 Hz, C-1), 103.1 (d, <sup>2</sup> JCF = 24.3 Hz, C-5), 99.8 (d, <sup>2</sup> JCF = 27.8 Hz, C-3), 51.7 (-OCH <sub>3</sub> )
Methyl 2-aminobenzoate <sup>[1]</sup>	CDCl <sub>3</sub>	168.6, 150.5, 134.1, 131.2, 116.7, 116.2, 110.7, 51.5
Methyl 4-fluorobenzoate	CDCl <sub>3</sub>	166.1 (d, <sup>4</sup> JCF = 2.9 Hz, C=O), 165.7 (d, <sup>1</sup> JCF = 254.4 Hz, C-4), 132.2 (d, <sup>3</sup> JCF = 9.4 Hz, C-2, C-6), 126.4 (d, <sup>4</sup> JCF = 3.2 Hz, C-1), 115.6 (d, <sup>2</sup> JCF = 22.1 Hz, C-3, C-5), 52.3 (-OCH <sub>3</sub> )

## Experimental Protocols

The following provides a general methodology for acquiring high-quality <sup>1</sup>H and <sup>13</sup>C NMR spectra for small organic molecules like the ones discussed in this guide.

### Sample Preparation:

- **Weighing the Sample:** Accurately weigh approximately 5-20 mg of the solid sample for <sup>1</sup>H NMR and 20-50 mg for <sup>13</sup>C NMR.
- **Dissolution:** Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>) in a small vial. The use of a deuterated solvent is crucial to avoid large solvent signals in the <sup>1</sup>H NMR spectrum and to provide a lock signal for the spectrometer.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift scale.

- **Transfer to NMR Tube:** Using a Pasteur pipette, transfer the clear solution to a clean, dry 5 mm NMR tube. If the solution contains any particulate matter, it should be filtered through a small plug of glass wool to prevent distortion of the magnetic field homogeneity.
- **Capping and Labeling:** Securely cap the NMR tube and label it clearly.

#### NMR Data Acquisition:

The data should be acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

- **$^1\text{H}$  NMR Spectroscopy:**
  - A standard one-pulse sequence is typically used.
  - The spectral width should be set to encompass all expected proton signals (e.g., 0-12 ppm).
  - An appropriate number of scans (e.g., 8-16) should be acquired to achieve a good signal-to-noise ratio.
  - A relaxation delay of 1-5 seconds between scans is generally sufficient.
- **$^{13}\text{C}$  NMR Spectroscopy:**
  - A proton-decoupled pulse sequence is commonly employed to simplify the spectrum by removing C-H coupling, resulting in a single peak for each unique carbon atom.
  - The spectral width should cover the full range of expected carbon chemical shifts (e.g., 0-200 ppm).
  - Due to the low natural abundance of the  $^{13}\text{C}$  isotope, a larger number of scans (e.g., 1024 or more) is typically required.
  - A longer relaxation delay (e.g., 2-5 seconds) may be necessary, especially for quaternary carbons.

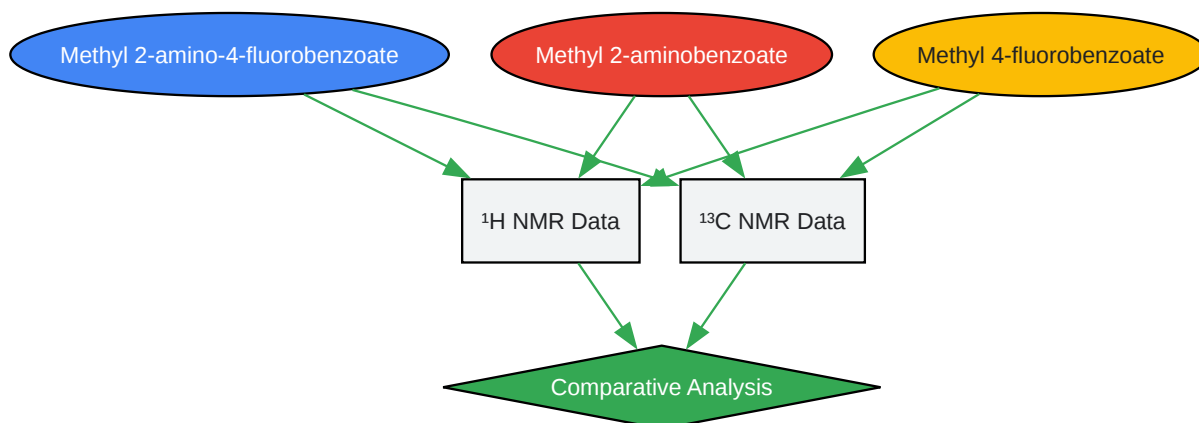
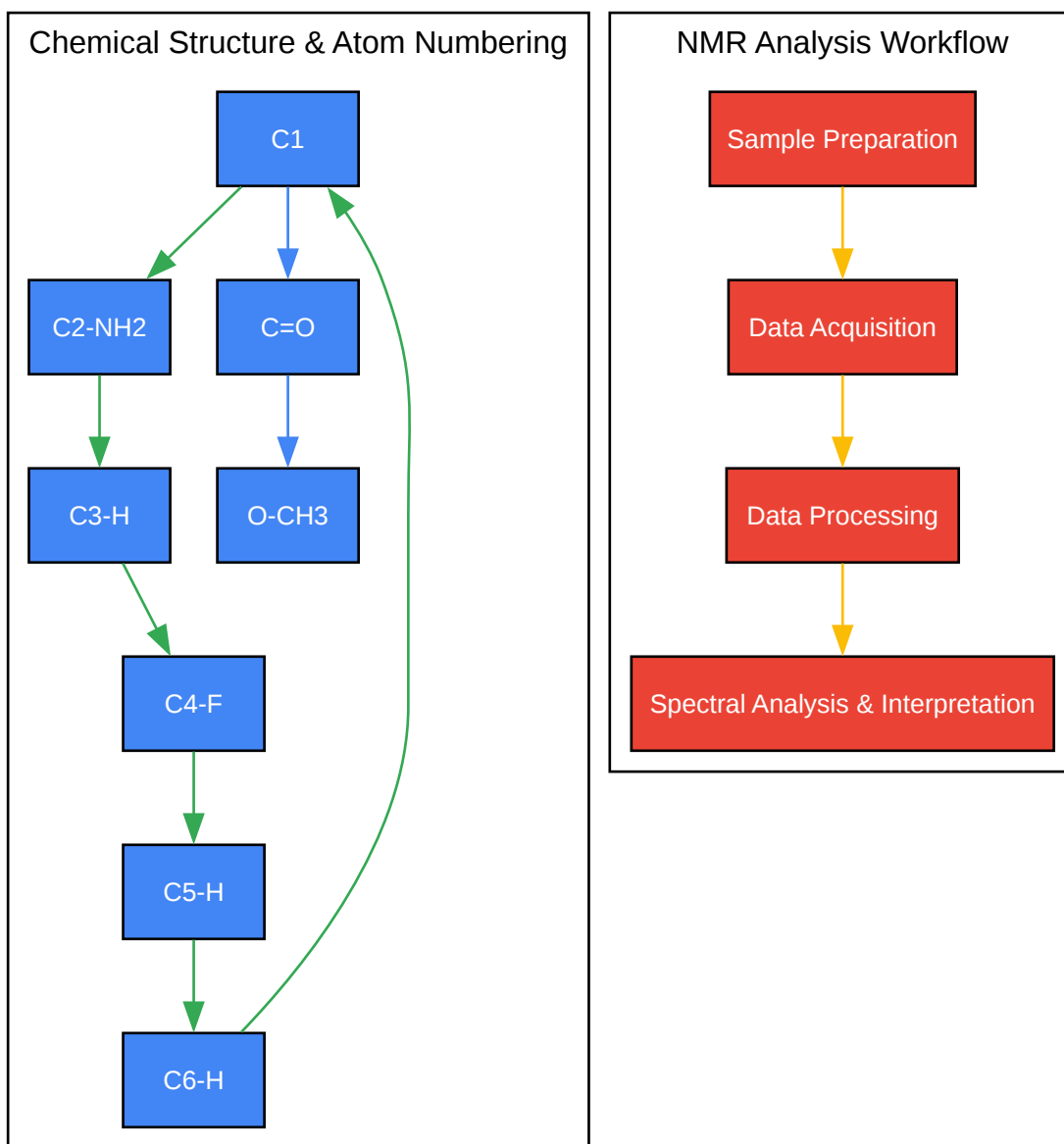
#### Data Processing:

The acquired Free Induction Decay (FID) is processed to obtain the final spectrum. This involves:

- **Fourier Transformation:** Converts the time-domain FID signal into a frequency-domain spectrum.
- **Phasing:** Adjusting the phase of the spectrum to ensure all peaks are in the absorptive mode.
- **Baseline Correction:** Correcting any distortions in the baseline of the spectrum.
- **Integration:** Determining the relative areas under the peaks in the  $^1\text{H}$  NMR spectrum, which correspond to the relative number of protons.
- **Peak Picking and Referencing:** Identifying the chemical shift of each peak relative to the internal standard (TMS at 0 ppm).

## Visualizations

To aid in the understanding of the molecular structures and the NMR analysis workflow, the following diagrams are provided.



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## References

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